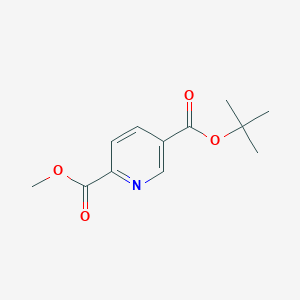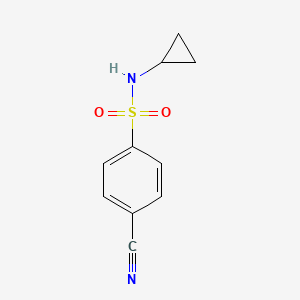![molecular formula C20H18FN7O B2989947 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034422-48-3](/img/structure/B2989947.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN7O and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Research
Studies in the field of cardiovascular agents have explored the synthesis and evaluation of compounds related to [1,2,4]triazolo[4,3-a]pyrazin-8-yl derivatives. These compounds have been found to exhibit significant coronary vasodilating and antihypertensive activities, making them promising candidates for potential cardiovascular therapies. For instance, certain derivatives were more potent in coronary vasodilating activity compared to known drugs like trapidil and showed comparable antihypertensive activity to guanethidine sulfate (Sato et al., 1980).
Antimicrobial and Antitumor Research
The structural backbone of [1,2,4]triazolo[4,3-a]pyrazin-8-yl derivatives has been utilized to synthesize compounds with antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of various substituted pyridine derivatives with promising cytotoxic effects against human cell lines such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma). These compounds showed inhibition effects comparable to those of standard drugs like 5-fluorouracil (Riyadh, 2011).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of new heterocyclic compounds incorporating the [1,2,4]triazolo[4,3-a]pyrazin-8-yl motif. These efforts have led to the creation of compounds with varied structures such as pyrazoles, pyridines, and triazolo-pyrimidines, which possess significant antibacterial and antifungal properties. Notably, some compounds have been found to be more potent than standard drugs like Amphotericin B against specific fungal pathogens (Mabkhot et al., 2016).
Molecular Probes for Receptors
In another area of research, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, which share a structural similarity with the [1,2,4]triazolo[4,3-a]pyrazin-8-yl group, have been developed as high-affinity and selective antagonists for human adenosine receptors. These compounds serve as valuable molecular probes for studying receptor functions and could have implications for the development of new therapeutic agents (Kumar et al., 2011).
Biochemical Impacts and Insecticidal Agents
Additionally, research into the biochemical impacts of novel sulfonamide thiazole derivatives, which are structurally related to the [1,2,4]triazolo[4,3-a]pyrazin-8-yl group, has shown potential insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the understanding of the biological activities of such compounds and their potential applications in agriculture (Soliman et al., 2020).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c21-15-3-1-13(2-4-15)14-9-17(23-10-14)20(29)25-16-5-7-27(11-16)18-19-26-24-12-28(19)8-6-22-18/h1-4,6,8-10,12,16,23H,5,7,11H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDENHZWRVUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)


![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)
